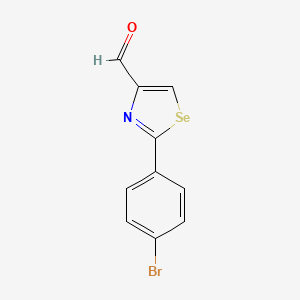
2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde is an organic compound that belongs to the class of selenazoles, which are heterocyclic compounds containing selenium
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with selenium-containing reagents under specific conditions. One common method is the cyclization of 4-bromobenzaldehyde with selenium dioxide in the presence of a base, such as sodium hydroxide, to form the selenazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts, boronic acids (for Suzuki-Miyaura coupling)
Major Products Formed
Oxidation: 2-(4-Bromophenyl)-1,3-selenazole-4-carboxylic acid
Reduction: 2-(4-Bromophenyl)-1,3-selenazole-4-methanol
Substitution: Various substituted selenazoles depending on the nucleophile used
科学研究应用
2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde in biological systems is not fully understood. it is believed to interact with cellular targets through its selenazole ring and aldehyde group, potentially forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes .
相似化合物的比较
Similar Compounds
2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde: Similar structure but contains sulfur instead of selenium.
2-(4-Bromophenyl)-1,3-oxazole-4-carbaldehyde: Similar structure but contains oxygen instead of selenium.
Uniqueness
2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit enhanced biological activity and different reactivity profiles, making them valuable in various applications .
属性
CAS 编号 |
75103-23-0 |
|---|---|
分子式 |
C10H6BrNOSe |
分子量 |
315.04 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-1,3-selenazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6BrNOSe/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H |
InChI 键 |
VWJZQLBASXKVPK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=C[Se]2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















